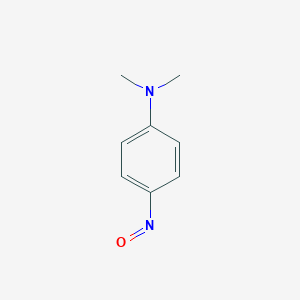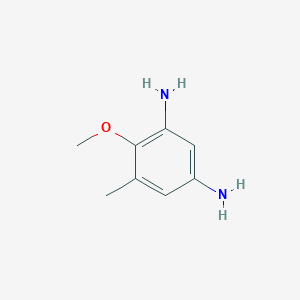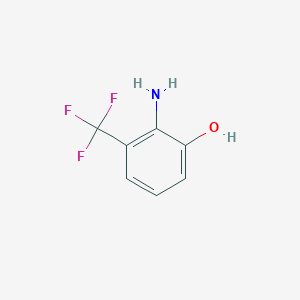
2-Amino-3-(trifluoromethyl)phenol
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Amino-3-(trifluoromethyl)phenol and related compounds involves multiple steps, including nitration, reduction, diazotization, and hydrolysis processes. These steps are optimized to improve yield and purity, demonstrating the compound's accessibility for further chemical manipulation and application in various domains (Zhang Zhi-hai, 2010).
Molecular Structure Analysis
The molecular structure of 2-Amino-3-(trifluoromethyl)phenol derivatives has been determined using techniques like single-crystal X-ray diffraction, showcasing the arrangement of fluorine atoms and the overall geometry of the compound. This structural analysis is crucial for understanding the compound's reactivity and interaction with other molecules (Cara L. Allaway et al., 2002).
Chemical Reactions and Properties
2-Amino-3-(trifluoromethyl)phenol participates in a range of chemical reactions, forming various derivatives. These reactions include cyclization to produce fluorinated dibenz[b,f][1,4]oxazepines and interactions with primary amines to form N-(Alkyl)imino derivatives. Such reactions highlight the compound's versatility and its potential as a building block in organic synthesis (Cara L. Allaway et al., 2002); (R. Schoth, E. Lork, G. Röschenthaler, 1996).
Physical Properties Analysis
The physical properties of 2-Amino-3-(trifluoromethyl)phenol derivatives, such as solubility in polar organic solvents and thermal stability, are influenced by the presence of the trifluoromethyl group. These properties are essential for their application in polymer science and materials engineering, where solubility and stability under varying conditions are critical (D. Yin et al., 2005).
Chemical Properties Analysis
The chemical properties of 2-Amino-3-(trifluoromethyl)phenol, such as its reactivity in forming complex structures and interactions with metal ions, are of particular interest. The compound's ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex organic molecules and materials. These properties are pivotal in the development of new pharmaceuticals, agrochemicals, and advanced materials (H. Egami et al., 2015).
Aplicaciones Científicas De Investigación
- Agrochemical and Pharmaceutical Industries
- Summary of Application : Trifluoromethylpyridines, which can be synthesized from 2-Amino-3-(trifluoromethyl)phenol, are a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also find applications in the pharmaceutical and veterinary industries .
- Methods of Application : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives involve various chemical reactions. For instance, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a TFMP derivative, is synthesized and used as a chemical intermediate for the production of several crop-protection products .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Additionally, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
-
Synthesis of Fluorescent Dyes
- Summary of Application : 3-Aminophenol, a compound structurally similar to 2-Amino-3-(trifluoromethyl)phenol, is used in the synthesis of 3-(diethylamino)phenol, a key intermediate for the preparation of several fluorescent dyes .
- Methods of Application : The specific methods of synthesis would depend on the particular dye being produced. Typically, this involves various chemical reactions under controlled conditions .
- Results or Outcomes : The resulting fluorescent dyes have numerous applications, including in scientific research, medical diagnostics, and the textile industry .
-
Production of Plastics, Adhesives, and Coatings
- Summary of Application : m-Aryloxy phenols, which can be synthesized from 2-Amino-3-(trifluoromethyl)phenol, have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants .
- Methods of Application : These compounds are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
- Results or Outcomes : The use of these compounds can significantly enhance the performance and longevity of the resulting products .
-
Preparation of Antiglaucoma Agent
- Summary of Application : 3-(Trifluoromethyl)phenol, a compound structurally similar to 2-Amino-3-(trifluoromethyl)phenol, is used in the preparation of travoprost, an antiglaucoma agent .
- Methods of Application : The specific methods of synthesis would depend on the particular pharmaceutical formulation. Typically, this involves various chemical reactions under controlled conditions .
- Results or Outcomes : Travoprost is a medication used to treat high eye pressure (intraocular pressure) in people with open-angle glaucoma or ocular hypertension .
-
Synthesis of Fluorinated Organic Chemicals
- Summary of Application : Trifluoromethylpyridines, which can be synthesized from 2-Amino-3-(trifluoromethyl)phenol, are used in the development of fluorinated organic chemicals . These compounds have found applications in various fields, including agrochemicals, pharmaceuticals, and functional materials .
- Methods of Application : The synthesis of these compounds involves various chemical reactions under controlled conditions . The specific methods would depend on the particular compound being produced .
- Results or Outcomes : More than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
-
Hair Dye Colorants and Stabilizers for Chlorine-Containing Thermoplastics
- Summary of Application : 3-Aminophenol, a compound structurally similar to 2-Amino-3-(trifluoromethyl)phenol, is used in the production of hair dye colorants and stabilizers for chlorine-containing thermoplastics .
- Methods of Application : The specific methods of synthesis would depend on the particular product being produced . Typically, this involves various chemical reactions under controlled conditions .
- Results or Outcomes : The resulting products have numerous applications, including in the cosmetic and plastic industries .
Safety And Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with personal protective equipment, and exposure should be avoided by using it only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2-amino-3-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)4-2-1-3-5(12)6(4)11/h1-3,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJGAHFTSOPTCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50579574 | |
| Record name | 2-Amino-3-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50579574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(trifluoromethyl)phenol | |
CAS RN |
106877-48-9 | |
| Record name | 2-Amino-3-(trifluoromethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106877-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-3-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50579574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



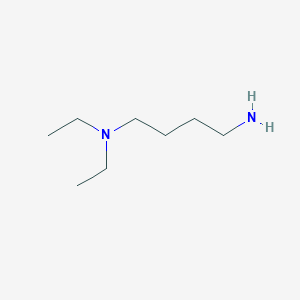
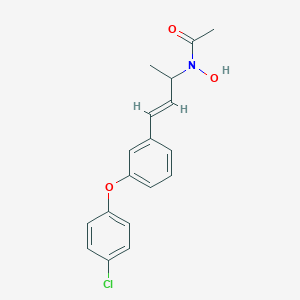
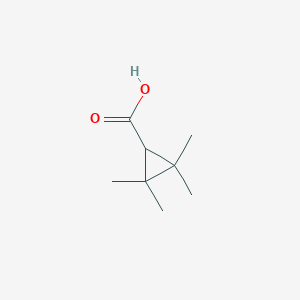
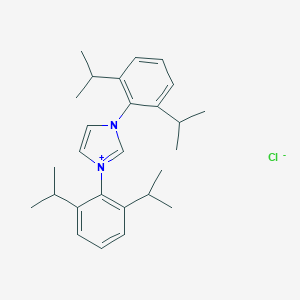
![2,2,4-trimethyl-7-[(E)-3-phenylprop-2-enoyl]-1,4-benzoxazin-3-one](/img/structure/B44993.png)
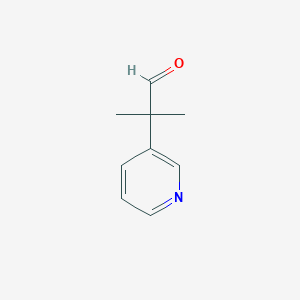
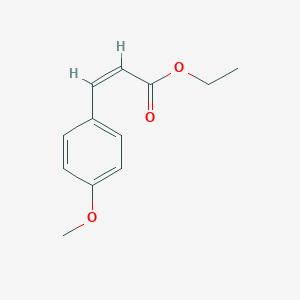
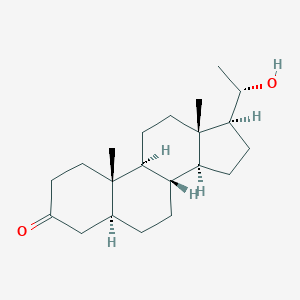
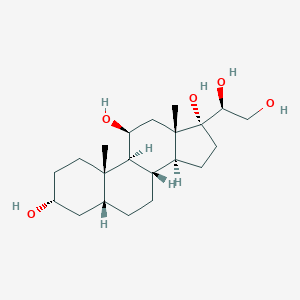
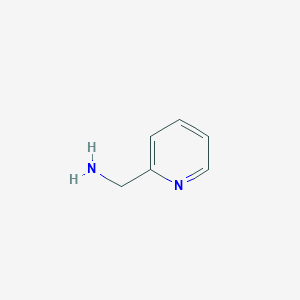
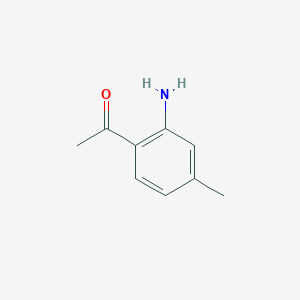
![4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl methylcarbamate](/img/structure/B45006.png)
